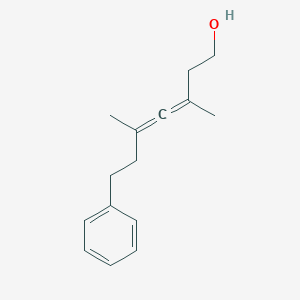
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a hepta-diene backbone with methyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by a series of reactions such as hydrogenation, dehydrogenation, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials and reagents, as well as the optimization of reaction parameters, are crucial for cost-effective production.
化学反応の分析
Types of Reactions
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
科学的研究の応用
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one: This compound shares a similar backbone but differs in functional groups and reactivity.
(E)-3,7-Dimethylocta-1,5,7-trien-3-ol: Another structurally related compound with distinct chemical properties.
Uniqueness
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol stands out due to its specific arrangement of methyl and phenyl groups, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its utility in diverse research fields highlight its significance.
特性
CAS番号 |
825628-07-7 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
InChI |
InChI=1S/C15H20O/c1-13(12-14(2)10-11-16)8-9-15-6-4-3-5-7-15/h3-7,16H,8-11H2,1-2H3 |
InChIキー |
HNAMJRZQLKULLK-UHFFFAOYSA-N |
正規SMILES |
CC(=C=C(C)CCO)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


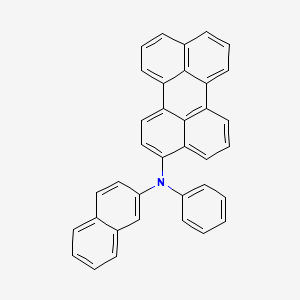
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
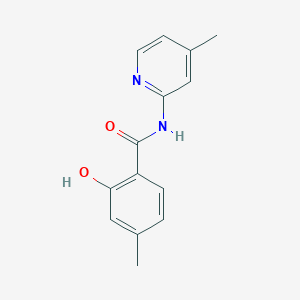
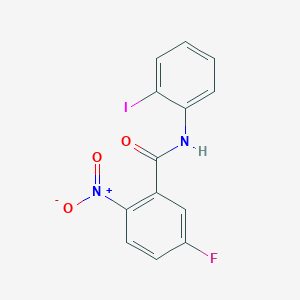
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)
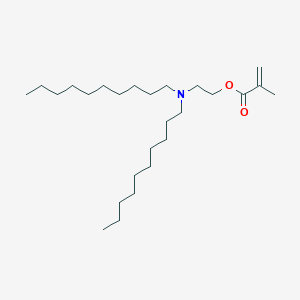

![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
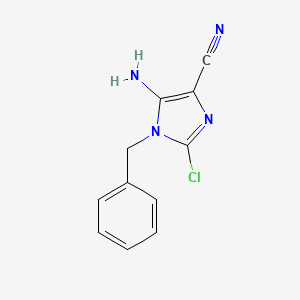
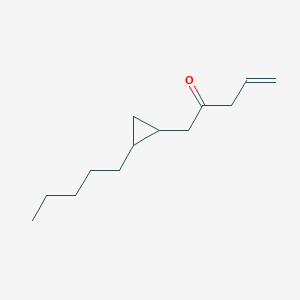
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
